molecular formula C19H19N3OS B8681731 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-benzoimidazol-2-ylsulfanyl)ethanone

1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(1-methyl-1H-benzoimidazol-2-ylsulfanyl)ethanone

Cat. No. B8681731
M. Wt: 337.4 g/mol
InChI Key: UQSBNSHVXBLCTC-UHFFFAOYSA-N
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Patent
US08916550B2

Procedure details

The title compound was synthesized according to General Procedure A using compound 4 as the electrophile and 1-methyl-1H-benzo[d]imidazole-2-thiol as the nucleophile to yield 17 as a pale yellow solid (77%): MS m/z: 338 (M+H)+. Anal. Calcd. For, C19H19N3OS: C, 67.63; H, 5.68; N, 12.45; S, 9.50. Found: C, 67.45; H, 5.74; N, 12.25; S, 9.41.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
77%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][CH2:6]1)=[O:4].[CH3:15][N:16]1[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=2[N:18]=[C:17]1[SH:25]>>[N:5]1([C:3](=[O:4])[CH2:2][S:25][C:17]2[N:16]([CH3:15])[C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=3[N:18]=2)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N1CCCC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC2=C1C=CC=C2)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC2=CC=CC=C12)C(CSC1=NC2=C(N1C)C=CC=C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.